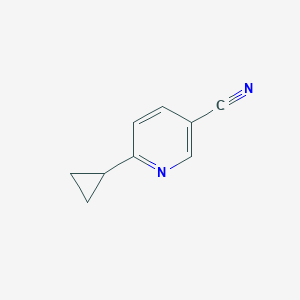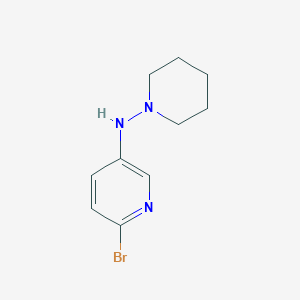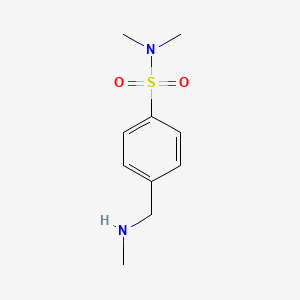
Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, “Methyl N-Boc-(2S,4R)-4-methylpipecolate”, has been reported. The synthesis was achieved by initial asymmetric α-alkylation of glycine with a chiral iodide, affording the linear precursor as a single stereoisomer. Subsequent aldehyde formation using OsO4/NaIO4 followed by immediate intramolecular cyclization afforded an enamine that was then subjected to hydrogenation to give the final compound in 23% yield over 10 steps .Applications De Recherche Scientifique
Neuroprotection in Neuronal Cells
Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate, as a part of aminopyrrolidine compounds, has been linked to neuroprotective effects in neuronal cells. Research demonstrated that these compounds could attenuate neuronal degeneration induced by N-methyl-D-aspartate (NMDA), suggesting their potential as neuroprotective drugs (Battaglia et al., 1998).
Chemical Synthesis and Mechanism Studies
Studies have explored the chemical synthesis mechanisms involving methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate derivatives. One study reported a unique base-generated alkoxide-triggered N→O tert-butyloxycarbonyl (Boc) migration mechanism (Xue & Silverman, 2010). Another research effort synthesized enantiopure pyrrolizidinone amino acid derivatives using a series of chemical reactions, indicating the compound's utility in synthesizing complex organic molecules (Dietrich & Lubell, 2003).
Development of Amino Acid Derivatives
Research has also been focused on developing various amino acid derivatives using methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate. One study described the stereocontrolled synthesis of γ-branched amino acids, which are crucial for biological processes (D'aniello et al., 1996). Similarly, another study reported the synthesis of densely substituted L-proline esters, highlighting the compound's role in creating essential biological molecules (Ruiz-Olalla et al., 2015).
Conformational Studies and Peptide Mimics
The compound has been utilized in conformational studies and the development of peptide mimics. For instance, a study synthesized enantiopure C6-functionalized pyrrolizidinone amino acids, useful as rigid dipeptide mimics in understanding peptide conformation-activity relationships (Rao et al., 2007).
Medicinal Chemistry Applications
The compound's derivatives have found applications in medicinal chemistry. For example, research into 4-fluoropyrrolidine derivatives, which are important in medicinal chemistry, used N-protected variants of the compound in their synthesis (Singh & Umemoto, 2011).
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBTZFJPMXXHHP-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





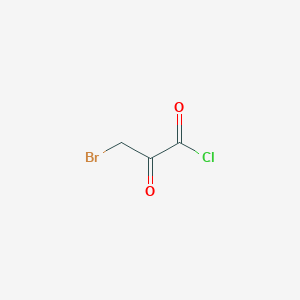
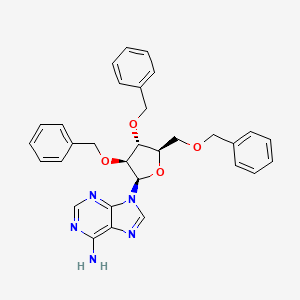
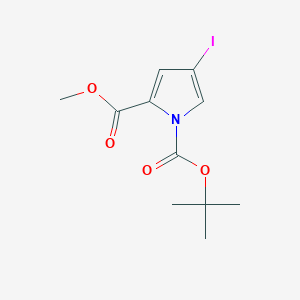
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
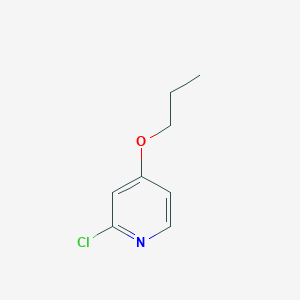
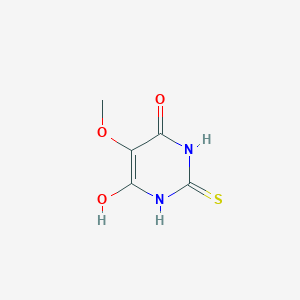
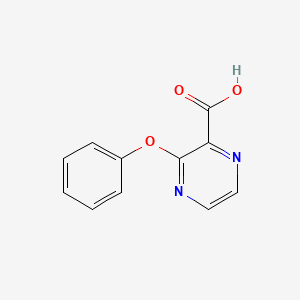
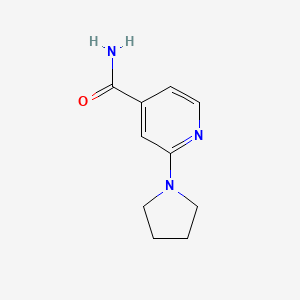
![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)
